molecular formula C10H8N2O4 B014165 Ethylenebismaleimide CAS No. 5132-30-9

Ethylenebismaleimide

Cat. No.: B014165
CAS No.: 5132-30-9
M. Wt: 220.18 g/mol
InChI Key: PUKLCKVOVCZYKF-UHFFFAOYSA-N
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Description

Ethylenebismaleimide, also known as 1,1′-ethane-1,2-diylbis(1H-pyrrole-2,5-dione), is a homobifunctional crosslinking reagent. It is widely used in various fields due to its ability to form stable covalent bonds with sulfhydryl groups. This compound is particularly valuable in the study of protein structures and interactions.

Scientific Research Applications

Ethylenebismaleimide has a wide range of applications in scientific research:

Safety and Hazards

Ethylenebismaleimide is a skin irritant and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of damaging fertility. It can cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for Ethylenebismaleimide are not well documented, the field of desalination technology, which relies on the development of membrane materials like this compound, is promising for addressing the global challenge of water scarcity .

Mechanism of Action

Target of Action

Ethylenebismaleimide, also known as 1,2-bismaleimidoethane, is a homobifunctional crosslinker . Its primary targets are sulfhydryl groups (-SH) , typically found in cysteine residues of proteins . These targets play crucial roles in protein structure and function.

Mode of Action

The compound interacts with its targets through a process called conjugation . The maleimide groups on either end of the this compound molecule react with the sulfhydryl groups of proteins, forming covalent bonds . This results in the crosslinking of proteins, which can lead to changes in their structure and function .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the proteins it interacts with. It’s commonly used to explore and characterize protein structure (ie, oligomerization) or protein interactions . The relative success of this compound in forming crosslinks between sites in a protein oligomer or interaction can assist in determining intra- and intermolecular distances .

Pharmacokinetics

It’s known that the compound is water-insoluble and should be dissolved first in dmf or dmso before adding to aqueous reaction buffers .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it crosslinks. By altering protein structure and function, it can influence various biological processes. For instance, it’s used in research to study protein-protein interactions and protein conformation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it’s sensitive to moisture and should be stored in a desiccated condition . It’s also a combustible substance and should be kept away from open flames and high temperatures . Proper safety measures, such as wearing protective eyewear, gloves, and respiratory equipment, should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

Ethylenebismaleimide plays a crucial role in biochemical reactions, particularly in protein structure exploration and characterization . It interacts with enzymes, proteins, and other biomolecules that contain sulfhydryl groups, forming crosslinks between these sites . The nature of these interactions is primarily covalent bonding, which is strong and specific .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a crosslinker. By forming crosslinks between sulfhydryl groups in proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the proteins involved and the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its maleimide groups, which can react with sulfhydryl groups in proteins to form covalent bonds . This can lead to changes in protein conformation, enzyme inhibition or activation, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is sensitive to moisture, and it is recommended to make fresh solutions for each use . Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific experimental conditions and the proteins being targeted.

Metabolic Pathways

This compound is not typically involved in metabolic pathways as it is a synthetic compound used in laboratory settings. It can influence metabolic pathways indirectly through its effects on proteins that play roles in these pathways .

Subcellular Localization

The subcellular localization of this compound would depend on the proteins it is interacting with. As it can react with any protein that contains a sulfhydryl group, it could potentially be found in any subcellular compartment where such proteins are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenebismaleimide can be synthesized through the reaction of maleic anhydride with ethylenediamine. The reaction typically involves the following steps:

    Formation of Maleamic Acid: Maleic anhydride reacts with ethylenediamine to form maleamic acid.

    Cyclization: The maleamic acid undergoes cyclization to form the imide ring, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethylenebismaleimide primarily undergoes reactions with sulfhydryl groups (-SH) due to its maleimide groups. The key reactions include:

    Conjugation Reactions: this compound reacts with sulfhydryl groups to form stable thioether bonds.

    Crosslinking Reactions: It can crosslink proteins or other molecules containing sulfhydryl groups, forming covalent bonds between them.

Common Reagents and Conditions:

    Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.

    Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity.

Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, which are useful for studying protein-protein interactions and structural biology .

Comparison with Similar Compounds

    N,N′-Methylenebismaleimide: Similar in structure but with a methylene bridge instead of an ethylene bridge.

    N,N′-Hexamthis compound: Contains a hexamethylene bridge, providing different spatial properties.

    N,N′-Phenylenebismaleimide: Features a phenylene bridge, offering unique electronic and steric characteristics.

Uniqueness of this compound: this compound is unique due to its short ethylene bridge, which allows for close proximity crosslinking. This property makes it particularly useful for studying protein interactions at short distances and for applications requiring high precision .

Properties

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLCKVOVCZYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285229
Record name Ethylenebismaleimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5132-30-9
Record name Ethylenebismaleimide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylenebismaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(maleimido)ethane
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Synthesis routes and methods

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (3.64 parts) in 10.6 parts acetone was added a solution of 1 part ethylenediamine, 0.61 part triethylamine and 1.5 parts acetone over a 25-minute period. The resulting reaction mixture contained white solids and was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.15 part) and 4.6 parts acetic anhydride were added all at once. The reaction temperature was raised to 50° C. and held there for 2.5 hours. The homogeneous reaction mixture was cooled and 25 parts water added. The precipitated product was filtered by vacuum filtration, washed with water, and dried in a vacuum oven. A 27% yield of N,N'-ethylenedimaleimide, m.p. 193°-194° C., was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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